molecular formula C23H19N3OS2 B11537841 N-benzyl-2-[(6-{[(E)-phenylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-benzyl-2-[(6-{[(E)-phenylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11537841
M. Wt: 417.6 g/mol
InChI Key: FWHDYJPLHLWWHP-UHFFFAOYSA-N
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Description

N-BENZYL-2-({6-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-({6-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps. One common method includes the Knoevenagel condensation of N-benzyl-2-cyanoacetamide with o-nitrobenzaldehyde, followed by reductive cyclization with iron in boiling acetic acid . This results in the formation of 2-amino-N-benzylquinoline-3-carboxamide, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-({6-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as iron in acetic acid or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-BENZYL-2-({6-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-2-({6-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to various protein receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-({6-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research.

Properties

Molecular Formula

C23H19N3OS2

Molecular Weight

417.6 g/mol

IUPAC Name

N-benzyl-2-[[6-(benzylideneamino)-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19N3OS2/c27-22(25-15-18-9-5-2-6-10-18)16-28-23-26-20-12-11-19(13-21(20)29-23)24-14-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,27)

InChI Key

FWHDYJPLHLWWHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=CC=C4

Origin of Product

United States

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